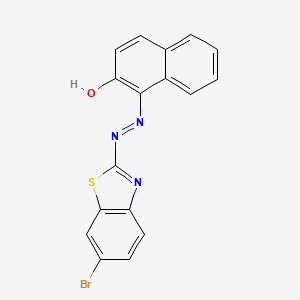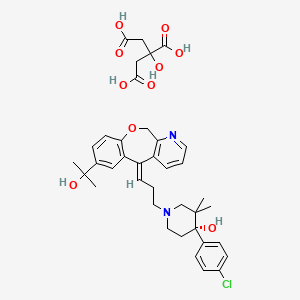
RU8V7Kxi4Y
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of RU8V7Kxi4Y involves several synthetic routes and reaction conditions. The compound has a molecular formula of C32H37ClN2O3.C6H8O7 and a molecular weight of 725.224 . The synthetic routes typically involve the formation of the quinazolinone core, followed by the introduction of various substituents to achieve the desired chemical structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
RU8V7Kxi4Y undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
RU8V7Kxi4Y has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of CCR1 in various chemical processes.
Biology: It is used to investigate the biological pathways involving CCR1 and its role in immune cell signaling.
Medicine: It is being explored as a potential therapeutic agent for inflammatory conditions such as rheumatoid arthritis, multiple sclerosis, and psoriasis.
Industry: It may be used in the development of new drugs targeting CCR1 and related pathways.
Mecanismo De Acción
The mechanism of action of RU8V7Kxi4Y involves the inhibition of CCR1, a chemokine receptor. By blocking CCR1, the compound prevents the binding of chemokines, which are signaling molecules that attract immune cells to sites of inflammation. This inhibition reduces the recruitment of immune cells, thereby decreasing inflammation and its associated symptoms .
Comparación Con Compuestos Similares
RU8V7Kxi4Y can be compared with other CCR1 inhibitors, such as BX471 and CP-481,715. While all these compounds target the same receptor, this compound is unique in its specific chemical structure and its ability to block CCR1 with high affinity and specificity. This uniqueness makes it a valuable tool for studying CCR1-related pathways and developing new therapeutic agents .
Propiedades
Número CAS |
891862-87-6 |
|---|---|
Fórmula molecular |
C38H45ClN2O10 |
Peso molecular |
725.2 g/mol |
Nombre IUPAC |
(4S)-4-(4-chlorophenyl)-1-[(3E)-3-[9-(2-hydroxypropan-2-yl)-5H-[1]benzoxepino[3,4-b]pyridin-11-ylidene]propyl]-3,3-dimethylpiperidin-4-ol;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C32H37ClN2O3.C6H8O7/c1-30(2)21-35(18-15-32(30,37)22-9-12-24(33)13-10-22)17-6-8-25-26-7-5-16-34-28(26)20-38-29-14-11-23(19-27(25)29)31(3,4)36;7-3(8)1-6(13,5(11)12)2-4(9)10/h5,7-14,16,19,36-37H,6,15,17-18,20-21H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b25-8+;/t32-;/m0./s1 |
Clave InChI |
NIEVJXSHSCNCLW-VHAXWJLBSA-N |
SMILES isomérico |
CC1(CN(CC[C@@]1(C2=CC=C(C=C2)Cl)O)CC/C=C/3\C4=C(COC5=C3C=C(C=C5)C(C)(C)O)N=CC=C4)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES canónico |
CC1(CN(CCC1(C2=CC=C(C=C2)Cl)O)CCC=C3C4=C(COC5=C3C=C(C=C5)C(C)(C)O)N=CC=C4)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


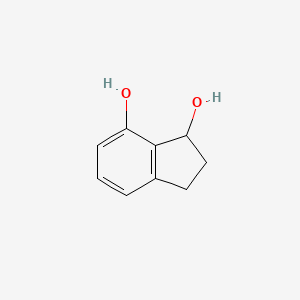
![4-{(2E)-2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B14146013.png)
![2-[[6-Amino-2-[(4-chlorophenyl)methylamino]-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14146017.png)
![N-Prop-2-yn-1-yl-N-[(prop-2-yn-1-yl)oxy]formamide](/img/structure/B14146026.png)
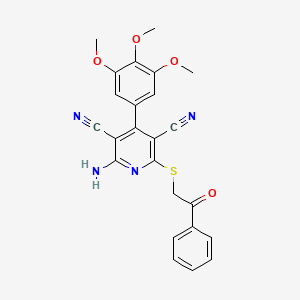
![Propan-2-yl 2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B14146034.png)
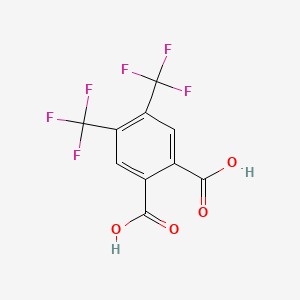

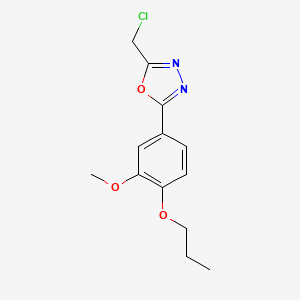

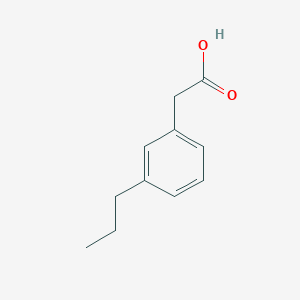
![[(E)-2,3-dimethylbut-1-enyl]boronic acid](/img/structure/B14146071.png)
